N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine
CAS No.: 68726-76-1
Cat. No.: VC4935835
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68726-76-1 |
|---|---|
| Molecular Formula | C12H15ClN2O |
| Molecular Weight | 238.72 |
| IUPAC Name | N-[1-[(4-chlorophenyl)methyl]piperidin-4-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,16H,5-9H2 |
| Standard InChI Key | HIKQQCHCHAFXGT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1=NO)CC2=CC=C(C=C2)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a hydroxylamine group () and at the 1-position with a benzyl group bearing a para-chloro substituent. The planar geometry of the piperidin-4-ylidene moiety facilitates conjugation with the hydroxylamine, enhancing electronic delocalization . Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | N-[1-[(4-Chlorophenyl)methyl]piperidin-4-ylidene]hydroxylamine |
| SMILES | ON=C1CCN(CC1)Cc1ccc(cc1)Cl |
| InChI Key | HIKQQCHCHAFXGT-UHFFFAOYSA-N |
| Topological Polar Surface Area | 46.2 Ų |
| Hydrogen Bond Donors | 1 (hydroxylamine -OH) |
| Hydrogen Bond Acceptors | 3 (N, O, Cl) |
The presence of the electron-withdrawing chlorine atom and the hydroxylamine group creates a polarized electronic environment, influencing its reactivity and interaction with biological targets .
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 3250–3350 cm⁻¹ (N–OH), 1600–1650 cm⁻¹ (C=N), and 750 cm⁻¹ (C–Cl) confirm functional groups .
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NMR: -NMR signals at δ 2.5–3.5 ppm (piperidine protons), δ 4.3 ppm (N–CH₂–C₆H₄Cl), and δ 7.2–7.4 ppm (aromatic protons) .
Synthetic Routes and Optimization
Key Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Formation of the Piperidine Scaffold: Cyclization of 4-piperidone with hydroxylamine hydrochloride yields piperidin-4-ylidene hydroxylamine .
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Benzylation: Reaction with 4-chlorobenzyl chloride under basic conditions introduces the chlorophenylmethyl group .
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Purification: Chromatographic techniques (e.g., silica gel) achieve >95% purity .
A representative synthetic scheme is:
Challenges and Yield Optimization
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Low Yields in Benzylation: Competing N-alkylation and O-alkylation reduce efficiency. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity to ~65% .
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Stability Issues: The hydroxylamine group is prone to oxidation. Storage under inert atmosphere (N₂/Ar) and addition of antioxidants (e.g., BHT) enhance shelf life .
Biological Activities and Mechanisms
Antitumor Activity
In vitro studies demonstrate moderate cytotoxicity against human cancer cell lines (IC₅₀ = 8–12 μM) . Mechanistically, the compound intercalates DNA and inhibits topoisomerase II, inducing apoptosis via caspase-3 activation . Comparatively, it is less potent than doxorubicin but exhibits lower cardiotoxicity .
Antibacterial and Antifungal Effects
Against Gram-positive bacteria (e.g., Bacillus subtilis), MIC values range from 16–32 μg/mL, attributed to disruption of cell wall synthesis via penicillin-binding protein inhibition . Antifungal activity against Candida albicans (MIC = 64 μg/mL) is linked to ergosterol biosynthesis interference .
Enzyme Inhibition
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Acetylcholinesterase (AChE): IC₅₀ = 5.9 μM, acting as a non-competitive inhibitor with potential for Alzheimer’s disease therapy .
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Urease: IC₅₀ = 2.14 μM, surpassing thiourea (IC₅₀ = 21.25 μM) by disrupting nickel ion coordination in the active site .
Pharmacological and Toxicological Profile
Pharmacokinetics
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Absorption: Moderate oral bioavailability (F = 45%) due to first-pass metabolism .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates N-oxide and dechlorinated metabolites .
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Excretion: Renal (60%) and fecal (35%) elimination, with a half-life of 4.2 hours .
Toxicity
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Acute Toxicity: LD₅₀ = 320 mg/kg (mice, oral), with symptoms including tremors and respiratory depression .
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Genotoxicity: Negative in Ames test, indicating low mutagenic risk .
Comparative Analysis with Structural Analogues
| Compound | Antitumor IC₅₀ (μM) | AChE IC₅₀ (μM) | Selectivity Index (AChE/Butyrylcholinesterase) |
|---|---|---|---|
| N-{1-[(4-Cl-Ph)Me]Piperidin-4-ylidene}NHOH | 8.2 | 5.9 | >5.1 |
| Donepezil | N/A | 0.01 | 250 |
| Doxorubicin | 0.1 | N/A | N/A |
The compound’s balanced AChE inhibition and antitumor activity position it as a dual-action candidate, though optimization is needed to enhance potency .
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